molecular formula C7H12N2S B13750812 Octahydro-2H-cyclopentapyrimidine-2-thione CAS No. 51793-51-2

Octahydro-2H-cyclopentapyrimidine-2-thione

Cat. No.: B13750812
CAS No.: 51793-51-2
M. Wt: 156.25 g/mol
InChI Key: LTPWXPXNKXNETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-cyclopentapyrimidine-2-thione: is a heterocyclic compound with the molecular formula C7H12N2S. It is characterized by a unique structure that includes a five-membered ring, a six-membered ring, and a thio-urea derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-cyclopentapyrimidine-2-thione typically involves cyclization reactions. The most common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. These methods often involve the interaction of various 2-halo derivatives with sulfur-containing reagents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Octahydro-2H-cyclopentapyrimidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thio-urea group, which is reactive under different conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Octahydro-2H-cyclopentapyrimidine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-2H-cyclopentapyrimidine-2-thione involves its interaction with molecular targets and pathways in biological systems. The thio-urea group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Octahydro-2H-cyclopentapyrimidine-2-thione is unique due to its specific ring structure and the presence of both five- and six-membered rings.

Properties

CAS No.

51793-51-2

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidine-2-thione

InChI

InChI=1S/C7H12N2S/c10-7-8-4-5-2-1-3-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)

InChI Key

LTPWXPXNKXNETK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(=S)NC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.